molecular formula C18H12N2O3S B2507613 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797599-83-7

3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2507613
CAS No.: 1797599-83-7
M. Wt: 336.37
InChI Key: PEFRLMMNVVFFAX-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H12N2O3S and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

Furan and thiophene rings are pivotal in drug design, often as structural units in bioactive molecules. The furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents significantly influence the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues. This review addresses the importance of these heteroaryl substituents, assessing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on their activities. Various classes of compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions are discussed, highlighting modifications in lead compound structures for favorable activity and selectivity (Ostrowski, 2022).

Decomposition Mechanisms on Palladium Surfaces

Thiophene, furan, and pyrrole exhibit distinct decomposition mechanisms on Pd(111) surfaces. Thiophene decomposes via a C4H4 intermediate species, depositing sulfur on the surface. Furan, in contrast, decomposes by eliminating α-H and CO, leaving a C3H3 species and efficiently removing oxygen from the surface. Pyrrole's decomposition, producing HCN, occurs at lower temperatures, indicating different decomposition pathways and suggesting varied reactivity of these heterocycles on palladium surfaces (Caldwell & Land, 1997).

Structure-Activity Relationships of Thiophene Derivatives

The literature over the past decade on thiophene structure-activity relationships has been comprehensively reviewed. The study focuses on various therapeutic properties indicated by specific biological test systems. The review concludes that no general activity pattern can be given, neither by the exchange of the 2-thienyl moiety by the 3-thienyl nor by the replacement of the thiophene ring by various aromatic rings, indicating the complexity and specificity of the activity profiles of these derivatives (Drehsen & Engel, 1983).

Properties

IUPAC Name

3-cyano-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFRLMMNVVFFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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